molecular formula C12H17NO4 B12227313 1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL

1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL

Cat. No.: B12227313
M. Wt: 239.27 g/mol
InChI Key: VANWZYWOPRCZHL-UHFFFAOYSA-N
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Description

1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL is a complex organic compound with a unique structure that includes both an amino group and a dioxin moiety

Preparation Methods

The synthesis of 1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL typically involves multiple steps. One common synthetic route starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its high yield and purity, making it suitable for large-scale preparation.

Industrial production methods often involve optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the careful selection of solvents, reaction temperatures, and catalysts to minimize side reactions and maximize yield.

Chemical Reactions Analysis

1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated derivatives.

Scientific Research Applications

1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with various biological molecules, while the dioxin moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

1-amino-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol

InChI

InChI=1S/C12H17NO4/c13-5-9(14)6-15-7-10-8-16-11-3-1-2-4-12(11)17-10/h1-4,9-10,14H,5-8,13H2

InChI Key

VANWZYWOPRCZHL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COCC(CN)O

Origin of Product

United States

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